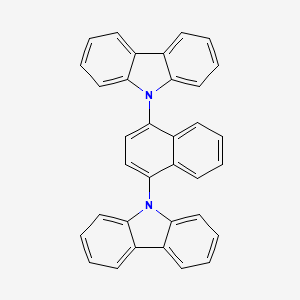

1,4-Di(9-carbazolyl)naphthalene

Descripción

1,4-Di(9-carbazolyl)naphthalene is a naphthalene derivative functionalized with two carbazole groups at the 1,4-positions. Carbazole, a heteroaromatic compound containing nitrogen, imparts electron-rich and hole-transporting properties, making this compound valuable in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The rigid naphthalene core enhances thermal stability, while carbazole substituents facilitate charge transport through π-π stacking interactions. Despite its utility, direct experimental data on its optical, electronic, and vibrational properties are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds.

Propiedades

Fórmula molecular |

C34H22N2 |

|---|---|

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

9-(4-carbazol-9-ylnaphthalen-1-yl)carbazole |

InChI |

InChI=1S/C34H22N2/c1-2-12-28-27(11-1)33(35-29-17-7-3-13-23(29)24-14-4-8-18-30(24)35)21-22-34(28)36-31-19-9-5-15-25(31)26-16-6-10-20-32(26)36/h1-22H |

Clave InChI |

UYUWGIIRKBLBKJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1,4-Di(9-carbazolyl)naphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 1,4-dibromonaphthalene and 9-carbazolylboronic acid in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial production methods for carbazole derivatives often involve similar cross-coupling reactions, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

1,4-Di(9-carbazolyl)naphthalene undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1,4-Di(9-carbazolyl)naphthalene has a wide range of scientific research applications:

Organic Light-Emitting Diodes (OLEDs): The compound is used as an emitter or host material in OLEDs due to its excellent electroluminescent properties.

Photovoltaic Devices: It is employed in organic photovoltaic cells as a donor material, contributing to the efficient conversion of light into electricity.

Electrochemical Transistors: It is used in the fabrication of electrochemical transistors, which are essential components in flexible and wearable electronics.

Mecanismo De Acción

The mechanism of action of 1,4-Di(9-carbazolyl)naphthalene in optoelectronic applications involves the efficient transfer of charge carriers. The carbazole units in the compound act as electron donors, facilitating the movement of electrons through the material. This charge transfer is crucial for the compound’s performance in devices like OLEDs and photovoltaic cells .

Comparación Con Compuestos Similares

1,4-Bis(2-benzoxazolyl)naphthalene (C.I.367)

- Structure : Naphthalene core with benzoxazole substituents at 1,4-positions.

- Key Properties :

- Comparison : Unlike carbazole, benzoxazole is an electron-deficient moiety. This difference reduces hole-transport efficiency but enhances fluorescence, making C.I.367 more suitable for optical applications than electronic devices.

1,4-Naphthalenedione (CAS 130-15-4)

- Structure : Naphthalene core with ketone groups at 1,4-positions.

- Key Properties :

- Electron-Withdrawing Effects : The carbonyl groups reduce electron density on the aromatic core, making it less suitable for charge transport .

- Vibrational Modes : THz spectroscopy reveals distinct high-frequency resonances attributed to hydroxyl motions in derivatives like 1,4-dihydroxynaphthalene, contrasting with carbazole’s nitrogen-driven vibrations .

- Comparison : The electron-withdrawing nature of ketones limits applications in conductive materials, whereas carbazole’s electron-donating properties favor use in semiconductors.

4,5-Di(9H-carbazol-9-yl)phthalonitrile

- Structure : Phthalonitrile core with carbazole substituents at 4,5-positions.

- Key Properties :

Comparative Data Table

Optical and Electronic Properties

- Fluorescence Efficiency: C.I.367 outperforms carbazole derivatives in fluorescence due to benzoxazole’s rigid, planar structure, which minimizes non-radiative decay . Carbazole’s bulkier structure may reduce fluorescence quantum yield but enhances thermal stability.

- Charge Transport :

Vibrational Spectroscopy Insights

- THz Spectra :

- Naphthalene derivatives with hydroxyl groups (e.g., 1,4-dihydroxynaphthalene) show high-frequency vibrational modes (~4–6 THz) linked to O–H motions, whereas carbazole’s N–H or C–N vibrations may occur at lower frequencies .

- Computational limitations (e.g., AM1 methods) in predicting THz spectra highlight the need for advanced modeling to resolve carbazole-substituted systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.